De(hydroxymethyl)voachalotinol

Description

Contextualization within Monoterpenoid Indole (B1671886) Alkaloid Chemistry

De(hydroxymethyl)voachalotinol belongs to the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs). phcogrev.com This class of over 2,000 known structures is one of the largest groups of plant-derived nitrogenous compounds. phcogrev.com MIAs are biosynthetically formed from the combination of tryptophan and the terpene-derived iridoid, secologanin (B1681713). phcogrev.comresearchgate.net Their complex molecular architectures and wide range of biological activities have made them a significant subject of chemical and biological studies. phcogrev.comresearchgate.net The sarpagine (B1680780) alkaloid family, to which affinisine belongs, is a notable subgroup of MIAs. wikipedia.org The synthesis of affinisine can be achieved from tryptophan through a Pictet-Spengler reaction. wikipedia.org

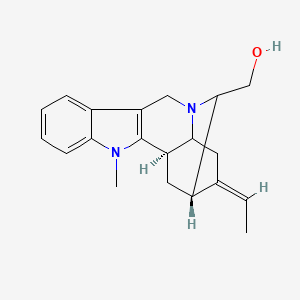

Classification and Structural Features of De(hydroxymethyl)voachalotinol (Affinisine)

Affinisine is classified as a sarpagine-type monoterpenoid indole alkaloid. wikipedia.org Its chemical formula is C₂₀H₂₄N₂O, and it has a molar mass of 308.425 g·mol⁻¹. wikipedia.org The structure of affinisine is characterized by a complex pentacyclic framework. nih.gov

Table 1: Chemical Properties of De(hydroxymethyl)voachalotinol (Affinisine)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₂₄N₂O | wikipedia.org |

| Molar Mass | 308.425 g·mol⁻¹ | wikipedia.org |

| PubChem CID | 12000107 | nih.gov |

| CAS Number | 2912-11-0 | wikipedia.org |

Phylogenetic and Biogeographical Significance of De(hydroxymethyl)voachalotinol Source Organisms

De(hydroxymethyl)voachalotinol (affinisine) has been isolated from various plant species, primarily belonging to the Apocynaceae family. This family is well-known for producing a wide array of indole alkaloids. phcogrev.com Genera from which affinisine has been identified include Tabernaemontana and Alstonia. wikipedia.orgnih.gov For instance, it has been found in Tabernaemontana australis and Alstonia macrophylla. wikipedia.orgnih.gov The genus Voacanga is also a significant source of related monoterpenoid indole alkaloids. phcogrev.comresearchgate.net Voacanga comprises 12 species found mainly in tropical Africa and Malesia, with V. grandifolia extending to Australia. phcogrev.comresearchgate.net The presence of these alkaloids in geographically dispersed but related plant genera highlights their phylogenetic importance in chemotaxonomic studies.

Historical Perspectives on De(hydroxymethyl)voachalotinol Discovery and Initial Characterization

Structure

3D Structure

Properties

IUPAC Name |

[(1S,12S,13R,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22-18-9-15-13-6-4-5-7-17(13)21(2)20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,23H,8-11H2,1-2H3/b12-3-/t14-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWQYWHKTZABSO-ILADVTTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3N(C5=CC=CC=C45)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045726 | |

| Record name | Affinisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-11-0 | |

| Record name | Affinisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2912-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Affinisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFFINISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96TYR7CHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Advanced Isolation Methodologies of De Hydroxymethyl Voachalotinol

Advanced Chromatographic Purification Strategies for De(hydroxymethyl)voachalotinol

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a sophisticated liquid-liquid partition chromatography technique that has proven to be a powerful tool for the separation and purification of natural products, including alkaloids. news-medical.netwikipedia.org Unlike traditional column chromatography, which utilizes a solid stationary phase, CCC employs a liquid stationary phase held in place by centrifugal force, while a liquid mobile phase flows through it. This all-liquid system circumvents issues such as irreversible adsorption of the sample onto a solid support, leading to higher recovery rates and preservation of the compound's integrity. news-medical.net

For the isolation of alkaloids like De(hydroxymethyl)voachalotinol, which are basic compounds, a specialized CCC technique known as pH-zone-refining countercurrent chromatography is particularly effective. nih.gov This method separates compounds based on their pKa values and hydrophobicity. nih.gov In pH-zone-refining CCC, a retainer (an acid for basic alkaloids) is added to the stationary phase, and an eluter (a base) is added to the mobile phase. This creates a pH gradient within the column, allowing for the separation of alkaloids into sharp, consecutive rectangular peaks, which enhances resolution and loading capacity. nih.gov

The general workflow for isolating De(hydroxymethyl)voachalotinol using countercurrent chromatography would involve the following steps:

Crude Extract Preparation: The initial step involves the extraction of alkaloids from the plant material (e.g., from species of Alstonia or Voacanga). This is typically achieved by maceration or percolation with an organic solvent like methanol (B129727). The crude extract is then usually subjected to an acid-base extraction to selectively partition the alkaloids. globalscienceresearchjournals.org

Solvent System Selection: The success of a CCC separation heavily relies on the choice of a suitable biphasic solvent system. The ideal system should provide an optimal partition coefficient (K) for the target compound. For indole (B1671886) alkaloids, solvent systems commonly composed of chloroform, methanol, and water in various ratios are often employed. mdpi.com The selection process is typically guided by thin-layer chromatography (TLC) analysis of the crude extract with the two phases of the potential solvent system.

CCC Operation: The CCC instrument is first filled with the stationary phase. The crude alkaloid extract, dissolved in a small volume of the biphasic solvent system, is then injected. The mobile phase is subsequently pumped through the column at a specific flow rate, and the column is rotated at a high speed to ensure proper mixing and partitioning of the components.

Fraction Collection and Analysis: The eluent from the column is collected in fractions, and the separation is monitored using techniques like thin-layer chromatography or high-performance liquid chromatography (HPLC). Fractions containing the pure De(hydroxymethyl)voachalotinol are then combined and the solvent is evaporated.

While specific research detailing the isolation of De(hydroxymethyl)voachalotinol using countercurrent chromatography is not extensively published, the successful application of this technique for the separation of structurally similar alkaloids from related plant species provides a strong basis for its utility. For instance, high-speed counter-current chromatography (HSCCC) has been successfully used to isolate voachalotine (B1684030) from Tabernaemontana catharinensis using a CHCl3-MeOH-H2O (5:10:6, v/v/v) solvent system. mdpi.com

The following interactive table outlines the typical parameters that would be considered in the development of a countercurrent chromatography method for the isolation of De(hydroxymethyl)voachalotinol, based on established protocols for similar indole alkaloids.

| Parameter | Description | Typical Value/Range | Reference |

| Chromatography Technique | The specific type of countercurrent chromatography employed. | High-Speed Countercurrent Chromatography (HSCCC) or pH-Zone-Refining CCC | nih.govnih.gov |

| Solvent System | The biphasic liquid system used for partitioning. | Chloroform-Methanol-Water or Methyl tert-butyl ether-Acetonitrile-Water based systems. | mdpi.comuniversiteitleiden.nl |

| Retainer (for pH-zone refining) | An acid added to the stationary phase to retain basic alkaloids. | Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) | nih.gov |

| Eluter (for pH-zone refining) | A base added to the mobile phase to elute the alkaloids. | Triethylamine (TEA) or Ammonia (NH3) | nih.gov |

| Apparatus | The instrument used for the separation. | Preparative scale High-Speed Countercurrent Chromatograph | mdpi.com |

| Column Volume | The total volume of the coil column in the instrument. | 100 - 500 mL | nih.gov |

| Rotational Speed | The speed at which the column is centrifuged. | 800 - 2000 rpm | mdpi.com |

| Flow Rate | The rate at which the mobile phase is pumped through the column. | 1.0 - 5.0 mL/min | mdpi.com |

| Detection | The method used to monitor the eluting compounds. | UV detector at a specific wavelength (e.g., 254 nm or 280 nm) | mdpi.com |

| Sample Loading | The amount of crude extract that can be processed in a single run. | 100 mg to several grams (higher for pH-zone refining) | nih.gov |

Biosynthesis of De Hydroxymethyl Voachalotinol

Elucidation of Precursor Pathways: Tryptophan Metabolism

The biosynthesis of de(hydroxymethyl)voachalotinol, like other indole (B1671886) alkaloids, initiates with the amino acid tryptophan. wikipedia.org Tryptophan serves as the foundational building block for the indole moiety of the alkaloid. The pathway commences with the decarboxylation of tryptophan to produce tryptamine (B22526). This tryptamine molecule then undergoes condensation with the monoterpenoid secologanin (B1681713), a reaction that forms the precursor for a vast array of monoterpenoid indole alkaloids. The elucidation of this pathway highlights the convergence of the shikimate pathway (providing tryptophan) and the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway (providing the terpenoid component).

Identification and Characterization of Key Biosynthetic Enzymes

While the complete enzymatic cascade leading to de(hydroxymethyl)voachalotinol is not fully elucidated, research into related sarpagine (B1680780) alkaloids has identified key enzyme families involved in its formation. These include:

Tryptophan decarboxylase (TDC): This enzyme catalyzes the initial step, converting tryptophan to tryptamine.

Strictosidine (B192452) synthase (STR): A pivotal enzyme that facilitates the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor to monoterpenoid indole alkaloids. wikipedia.org

Cytochrome P450 monooxygenases (CYPs): This diverse family of enzymes is responsible for various oxidative modifications, including hydroxylations, epoxidations, and rearrangements of the alkaloid skeleton.

Dehydrogenases/Reductases: These enzymes are crucial for managing the oxidation states at various positions on the molecule.

Methyltransferases: These enzymes are involved in the addition of methyl groups, a common modification in alkaloid biosynthesis.

The specific enzymes responsible for the later, more specialized steps in de(hydroxymethyl)voachalotinol biosynthesis remain an active area of investigation.

Mechanistic Studies of Enzymatic Transformations in De(hydroxymethyl)voachalotinol Formation

The formation of the complex polycyclic structure of de(hydroxymethyl)voachalotinol involves a series of intricate enzymatic reactions. Mechanistic studies, often drawing parallels from related alkaloid pathways, suggest a sequence of cyclizations, rearrangements, and functional group modifications.

A cornerstone of de(hydroxymethyl)voachalotinol biosynthesis is the Pictet-Spengler reaction. wikipedia.orgwikipedia.org This reaction is fundamental to the formation of the β-carboline core structure found in many indole alkaloids. In this biosynthetic context, the reaction occurs between a β-arylethylamine (tryptamine) and an aldehyde (secologanin), catalyzed by the enzyme strictosidine synthase. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution with the electron-rich indole ring, leading to the formation of the new heterocyclic ring system. wikipedia.orgnih.gov This enzymatic cyclization is highly stereospecific, setting the stereochemical foundation for the subsequent enzymatic steps that tailor the molecule into its final form. The Pictet-Spengler reaction is a powerful and versatile transformation that nature employs to construct complex molecular architectures from relatively simple precursors. wikipedia.orgmdpi.com

Genetic and Molecular Regulation of De(hydroxymethyl)voachalotinol Biosynthesis in Plants

The biosynthesis of de(hydroxymethyl)voachalotinol is under tight genetic and molecular control, ensuring its production is coordinated with the plant's developmental and environmental cues. While specific regulatory factors for this particular compound are not fully identified, general principles of alkaloid regulation in plants provide a framework for understanding this process.

The expression of biosynthetic genes is often regulated by transcription factors (TFs). mdpi.com These proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.gov In other alkaloid pathways, transcription factors from families such as AP2/ERF, bHLH, and WRKY have been shown to play crucial roles. mdpi.com For instance, the jasmonate signaling pathway is a well-known elicitor of secondary metabolite production, including many alkaloids, often mediated through the activation of specific transcription factors. researchgate.net

Furthermore, the regulation can occur at multiple levels, including post-transcriptional modifications and the regulation of enzyme activity through feedback inhibition, where the final product of the pathway inhibits an early enzymatic step. Gene expression profiling and functional genomics approaches are essential tools to unravel the specific regulatory networks governing de(hydroxymethyl)voachalotinol biosynthesis. nih.gov

Comparative Biosynthetic Analyses with Related Sarpagine Alkaloids

De(hydroxymethyl)voachalotinol shares its core sarpagine skeleton with a number of other alkaloids, such as affinisine and voachalotine (B1684030). wikipedia.orgnih.gov Comparative analyses of the biosynthetic pathways leading to these related compounds offer valuable insights into the evolution of metabolic diversity.

The biosynthesis of these alkaloids likely proceeds through a common intermediate derived from strictosidine. The structural variations observed among the sarpagine alkaloids are then introduced by the action of tailoring enzymes in the later stages of the pathway. These enzymes, often cytochrome P450s and dehydrogenases, catalyze specific hydroxylations, reductions, and rearrangements that differentiate one sarpagine alkaloid from another.

Chemical Synthesis Strategies for De Hydroxymethyl Voachalotinol and Its Analogues

Total Synthesis Approaches to the De(hydroxymethyl)voachalotinol Core Structure

The total synthesis of De(hydroxymethyl)voachalotinol, also known as affinisine, and its structural analogues has been a subject of significant research, leading to the development of several distinct strategies for the construction of its complex sarpagine (B1680780) core.

Pioneering Synthetic Routes and Methodological Innovations

Early and pivotal approaches to the sarpagine alkaloid framework, including that of De(hydroxymethyl)voachalotinol, have often relied on the masterful orchestration of classic and contemporary synthetic reactions. A cornerstone of many of these syntheses is the Pictet-Spengler reaction , which efficiently constructs the tetracyclic β-carboline core of the molecule from a tryptamine (B22526) derivative. nih.govmdpi.comresearchgate.net This reaction, discovered in 1911, has proven to be a robust and versatile tool in indole (B1671886) alkaloid synthesis. researchgate.net

Following the formation of the initial tetracyclic system, a subsequent Dieckmann cyclization has been a commonly employed strategy to forge the final piperidine (B6355638) ring of the azabicyclo[3.3.1]nonane system. researchgate.net This intramolecular condensation of a diester to form a β-keto ester is a powerful method for the formation of five- and six-membered rings. The scalability of these key reactions has been demonstrated, with the asymmetric Pictet-Spengler reaction and Dieckmann cyclization being successfully performed on multigram scales. researchgate.netrsc.org

More recent innovations have introduced novel methods for the construction of the caged sarpagine scaffold. One such approach involves a tandem sequential oxidative cyclopropanol (B106826) ring-opening cyclization and a ketone α-allenylation, which allows for the concurrent assembly of the bridged skeleton and the installation of functional groups necessary for further elaboration. researchgate.netnih.gov Another innovative strategy employs a photocatalytic nitrogen-centered radical cascade reaction to assemble the tetrahydrocarbolinone skeleton, followed by a titanium-mediated intramolecular amide-alkene coupling to construct the bridged azabicyclo[3.3.1]nonane moiety. sogang.ac.kr

A general retrosynthetic analysis for the sarpagine core often involves disconnecting the molecule to a key tetracyclic intermediate, which itself is derived from tryptophan. umich.edu The strategic bond disconnections are crucial for designing a convergent and efficient synthesis.

| Key Reaction | Description | Relevance to De(hydroxymethyl)voachalotinol Synthesis |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or, in this case, a tetrahydro-β-carboline. | Forms the core tetracyclic structure from a tryptophan derivative. nih.govmdpi.comresearchgate.net |

| Dieckmann Cyclization | Intramolecular condensation of a diester in the presence of a base to form a β-keto ester, leading to the formation of a new ring. | Constructs the piperidine ring of the azabicyclo[3.3.1]nonane system. researchgate.net |

| Oxidative Cyclopropanol Ring-Opening/Cyclization | A modern approach to form caged structures. | Enables the assembly of the sarpagine scaffold. researchgate.netnih.gov |

| Photocatalytic Radical Cascade | A light-driven reaction to form complex ring systems. | Used to construct the tetrahydrocarbolinone skeleton. sogang.ac.kr |

Development of Stereoselective Synthetic Methodologies

The presence of multiple stereocenters in De(hydroxymethyl)voachalotinol necessitates a high degree of stereocontrol in its synthesis. Consequently, significant effort has been dedicated to the development of stereoselective methods. The asymmetric Pictet-Spengler reaction has been a focal point of this research, enabling the enantioselective synthesis of the tetracyclic core. nih.govresearchgate.netrsc.org The use of chiral auxiliaries or catalysts in this reaction dictates the absolute stereochemistry of the final product.

The stereospecificity of subsequent reactions is also critical. For instance, the intramolecular palladium-catalyzed enolate-mediated cross-coupling reaction to form the pentacyclic ketone intermediate proceeds with high stereocontrol. umich.edu Furthermore, the development of diastereoselective oxidative rearrangement reactions has been instrumental in establishing the correct stereochemistry at the spirocyclic center in related oxindole (B195798) alkaloids, which can be precursors or analogues of De(hydroxymethyl)voachalotinol. researchgate.netumich.edu

Recent advances in catalysis have provided powerful tools for stereoselective synthesis. For example, chiral phosphoric acids have been used to catalyze enantioselective Pictet-Spengler reactions. acs.org These catalysts operate through hydrogen bonding interactions to create a chiral environment that directs the stereochemical outcome of the reaction. Similarly, chiral thiourea (B124793) catalysts have been shown to promote enantioselective Pictet-Spengler cyclizations by stabilizing all intermediates and transition states. rsc.orgharvard.edu

The ability to selectively synthesize either enantiomer of the target molecule is a testament to the sophistication of modern stereoselective synthesis. For example, an enantiospecific total synthesis of the enantiomer of affinisine has been reported, starting from L-(−)-tryptophan. mpg.de

Semisynthesis of De(hydroxymethyl)voachalotinol from Readily Available Indole Alkaloids

While total synthesis provides a de novo route to De(hydroxymethyl)voachalotinol, semisynthesis offers an alternative approach by utilizing structurally related and more abundant natural alkaloids as starting materials. The bisindole alkaloid voacamine , which consists of a voacangine (B1217894) (an iboga alkaloid) and a vobasine (B1212131) (a sarpagine-type alkaloid) unit, presents a potential precursor. researchgate.net Cleavage of the bond linking the two monomeric units could theoretically yield a sarpagine-type alkaloid that could be further elaborated to De(hydroxymethyl)voachalotinol.

Another promising starting material for the semisynthesis of sarpagine alkaloids is tabersonine . encyclopedia.pub This aspidosperma alkaloid is relatively abundant and has been utilized in the semisynthesis of other complex indole alkaloids. The structural rearrangement of the aspidosperma skeleton to the sarpagine framework would be a key transformation in such a synthetic sequence. The conversion of sarpagine alkaloids into macroline-type alkaloids through a retro-Michael reaction is a known process and suggests the feasibility of interconversions between these related alkaloid families. nih.gov

The semisynthesis of bisindole alkaloids often involves the coupling of two monomeric indole alkaloid units. rsc.org While this is the reverse of what would be required for the semisynthesis of De(hydroxymethyl)voachalotinol, the methodologies developed for these coupling reactions could potentially be adapted for a retro-synthetic approach.

Design and Synthesis of De(hydroxymethyl)voachalotinol Intermediates and Precursors

The efficient synthesis of a complex molecule like De(hydroxymethyl)voachalotinol hinges on the strategic design and preparation of key intermediates and precursors. A central building block in many synthetic routes is the functionalized azabicyclo[3.3.1]nonane core . mdpi.comresearchgate.netsogang.ac.krnih.gov The synthesis of this bicyclic system with the correct stereochemistry and appropriate functional groups for further elaboration is a critical challenge.

Several methods have been developed to access this important intermediate. A common strategy involves the construction of a tetracyclic ketone intermediate via the Pictet-Spengler reaction and Dieckmann cyclization, as previously mentioned. mdpi.com This tetracyclic ketone serves as a versatile platform for the introduction of the remaining structural features of the sarpagine skeleton.

More recent approaches have focused on developing more convergent and flexible syntheses of the azabicyclo[3.3.1]nonane core. For example, a reaction cascade of an aza-Achmatowicz rearrangement followed by an indole nucleophilic cyclization has been utilized to generate the indole-fused azabicyclo[3.3.1]nonane core of macroline (B1247295) family alkaloids. researchgate.net Another approach employs a titanium-mediated intramolecular amide-alkene coupling to construct the bridged azabicyclo[3.3.1]nonane moiety. sogang.ac.kr

The synthesis of optically active precursors is essential for the enantioselective synthesis of the final natural product. The use of the chiral pool, for instance, employing D-(+)-tryptophan as a starting material, allows for the synthesis of enantioenriched tetracyclic intermediates. nih.govmdpi.com

| Intermediate/Precursor | Synthetic Approach | Significance |

| Tetracyclic β-carboline | Asymmetric Pictet-Spengler reaction | Establishes the core ring system and key stereocenters. nih.govmdpi.com |

| Azabicyclo[3.3.1]nonane core | Dieckmann cyclization, aza-Achmatowicz rearrangement, Ti-mediated coupling | Forms the characteristic bridged ring system of sarpagine alkaloids. mdpi.comresearchgate.netsogang.ac.krnih.gov |

| Enantioenriched Tryptophan Derivatives | Derived from the chiral pool (e.g., D-(+)-tryptophan) | Provides the starting material for enantioselective total synthesis. nih.govmdpi.com |

Application of Green Chemistry Principles in De(hydroxymethyl)voachalotinol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org While the synthesis of complex natural products like De(hydroxymethyl)voachalotinol often involves multiple steps and challenging transformations, there is a growing effort to incorporate greener methodologies into alkaloid synthesis. researchgate.netrsc.org

One key area of focus is the development of catalytic reactions that are more efficient and generate less waste than stoichiometric reagents. The use of chiral phosphoric acid and thiourea catalysts in the enantioselective Pictet-Spengler reaction is a prime example of this, as it allows for the use of small amounts of a catalyst to achieve high enantioselectivity. rsc.orgacs.orgharvard.eduacs.org

Biocatalysis offers another powerful tool for greening the synthesis of indole alkaloids. nih.govrsc.org Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. nih.govrsc.org While a specific biocatalytic step for De(hydroxymethyl)voachalotinol synthesis has not been reported, the broader field of biocatalysis in alkaloid synthesis is rapidly advancing. mpg.de For example, enzymes from alkaloid-producing plants are being explored for their potential in chemo-enzymatic synthesis. nih.govmpg.de

The use of greener solvents is another important aspect of green chemistry. rsc.org Efforts to perform key reactions, such as the Pictet-Spengler reaction, in more environmentally benign solvents or even under solvent-free conditions are ongoing. thieme-connect.com The development of domino reactions, where multiple bond-forming events occur in a single pot, also contributes to a greener synthesis by reducing the number of workup and purification steps. thieme-connect.com

While the direct application of many green chemistry principles to the total synthesis of De(hydroxymethyl)voachalotinol is still an area for future development, the foundational work in greening key transformations like the Pictet-Spengler reaction and the broader exploration of biocatalysis in alkaloid synthesis pave the way for more sustainable synthetic routes to this important natural product.

Structural Elucidation and Advanced Spectroscopic Characterization of De Hydroxymethyl Voachalotinol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms. A complete NMR analysis of De(hydroxymethyl)voachalotinol would involve a combination of one-dimensional and two-dimensional experiments to unambiguously assign all proton and carbon signals and to establish the molecule's intricate architecture.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Functional Group Identification

The initial step in the NMR analysis involves acquiring one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of distinct proton environments and their respective multiplicities (singlet, doublet, triplet, etc.), which provides clues about neighboring protons. The integration of these signals helps in determining the relative number of protons in each environment.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule. Further information is gleaned from Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135). These spectra differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the carbon skeleton of De(hydroxymethyl)voachalotinol.

Table 1: Hypothetical ¹H and ¹³C NMR Data for De(hydroxymethyl)voachalotinol

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 2 | 108.2 | 7.50 | d | 8.0 |

| 3 | 135.4 | - | - | - |

| ... | ... | ... | ... | ... |

Note: This table is a hypothetical representation. Actual experimental data is required for accurate assignments.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the complex bonding network and relative stereochemistry of De(hydroxymethyl)voachalotinol.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the ¹H-¹H spin-spin coupling network, allowing for the tracing of proton connectivity throughout the molecule's framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. These correlations are key to connecting different spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments are vital for determining the stereochemistry of the molecule. This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The presence of NOESY cross-peaks between specific protons provides definitive evidence for their relative spatial orientation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of the molecular formula of De(hydroxymethyl)voachalotinol. Analysis of the isotopic pattern further confirms the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected.

LC-MS/MS and GC-MS Applications in Structural Confirmation

Coupling chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), can provide further structural confirmation. In LC-MS/MS, the parent ion of interest can be isolated, fragmented, and the resulting daughter ions analyzed to provide detailed structural information. While GC-MS is typically used for more volatile compounds, derivatization of De(hydroxymethyl)voachalotinol could potentially allow for its analysis by this method, yielding complementary fragmentation data.

Table 2: Expected HRMS Data for De(hydroxymethyl)voachalotinol

| Ion | Calculated m/z | Measured m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | [Value] | [Value] | C₂₁H₂₄N₂O₂ |

Note: The values in this table are placeholders and would be determined from experimental HRMS data.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the formation of a high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate the precise positions of all atoms in the molecule, revealing bond lengths, bond angles, and the absolute configuration of all stereocenters. This provides an unambiguous and highly detailed model of the molecule's conformation in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Solution-State Conformation and Chirality Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the stereochemical features of chiral molecules like De(hydroxymethyl)voachalotinol in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of stereocenters by comparing the experimental spectrum to theoretical calculations or to the spectra of related compounds with known stereochemistry.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule and can provide complementary information to CD spectroscopy for stereochemical assignment.

Biological Activities and Mechanistic Investigations of De Hydroxymethyl Voachalotinol

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Without any research data, the creation of an informative and scientifically accurate article focusing solely on De(hydroxymethyl)voachalotinol is not feasible. There are no findings to report, no data to compile into tables, and no basis for a discussion of its biological activities or mechanisms of action.

Structure Activity Relationship Sar Studies of De Hydroxymethyl Voachalotinol and Its Derivatives

Influence of Core Sarpagine (B1680780) Skeleton Modifications on Biological Activity

The sarpagine alkaloid framework is a complex, polycyclic structure that serves as the foundation for the biological activity of this class of compounds. nih.gov Modifications to this core skeleton can significantly impact the molecule's interaction with biological targets. The rigid indole-fused azabicyclo[3.3.1]nonane core is a characteristic feature of sarpagine alkaloids. nih.gov

Research on various sarpagine-type alkaloids indicates that the integrity of this core structure is often essential for maintaining biological activity. For instance, in related sarpagine alkaloids, alterations to the ring system can lead to a substantial loss of potency. Synthetic efforts to create analogs have shown that even minor changes to the core, such as ring size or the introduction of unsaturation, can dramatically alter the pharmacological profile. nih.gov

A study on vellosimine (B128456) and Na-methylvellosimine, which share the sarpagine skeleton, demonstrated moderate antiproliferation activity against cancer cell lines. nih.gov This suggests that the fundamental sarpagine structure is a key contributor to its biological effects. Further diversification of these natural products through synthetic modifications of the core has been a strategy to enhance their therapeutic potential. nih.gov

Significance of the Hydroxymethyl Substituent for Biological Function

The hydroxymethyl group at certain positions on the sarpagine skeleton can play a significant role in the biological activity of these alkaloids. While direct studies on the hydroxymethyl group of de(hydroxymethyl)voachalotinol are limited, the presence of hydroxyl and methoxyl groups in various positions on related voachalotine (B1684030) alkaloids is known to influence their properties. researchgate.net

In the broader context of natural product chemistry, hydroxymethyl groups can participate in hydrogen bonding with biological targets, thereby enhancing binding affinity and specificity. The position and stereochemistry of this functional group are often critical. For example, in other classes of alkaloids, the presence and location of a hydroxymethyl group can be a key determinant of activity.

The structure of voachalotine itself features a hydroxymethyl group, and its removal or modification would be a key step in a systematic SAR study. The oxidation of voachalotine N-oxide has been shown to yield various products, indicating that this part of the molecule is reactive and accessible for chemical modification. researchgate.net

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry is a critical factor in the biological activity of sarpagine alkaloids due to their complex three-dimensional structures. The sarpagine skeleton contains multiple stereocenters, and the specific spatial arrangement of substituents can profoundly influence how the molecule interacts with chiral biological macromolecules such as receptors and enzymes. nih.gov

The absolute configuration of the stereogenic centers within the sarpagine framework is crucial for its biological function. nih.gov Synthetic strategies that allow for the stereocontrolled synthesis of sarpagine alkaloids are therefore of high importance, as they enable the preparation of different stereoisomers for biological evaluation. dntb.gov.ua

Systematic Evaluation of Substituent Effects on Peripheral Rings

The peripheral rings of the sarpagine skeleton, particularly the indole (B1671886) nucleus, offer opportunities for synthetic modification to explore SAR. Substituents on the aromatic ring can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which can affect its biological activity.

For example, the introduction of electron-donating or electron-withdrawing groups on the indole ring can modulate the molecule's ability to engage in pi-stacking or other interactions with a biological target. Studies on other indole alkaloids have shown that substituents such as halogens, methoxy (B1213986) groups, or alkyl chains can significantly alter their biological profiles. nih.gov

In a study involving synthetic analogues of vellosimine, it was found that introducing a bulky p-toluenesulfonyl (Ts) group at the Na site of the indole ring was key to improving bioactivity. nih.gov This highlights the importance of substituents on the peripheral rings in defining the pharmacological properties of sarpagine alkaloids.

| Compound | Modification | Observed Activity |

| Vellosimine | - | Moderate antiproliferation |

| Na-methylvellosimine | Na-methylation | Moderate antiproliferation |

| Analog 15ad | Na-p-toluenesulfonyl group and allene (B1206475) motif | Tenfold improvement in anticancer activity |

This table is based on data for vellosimine and its derivatives and is intended to illustrate the principles of substituent effects on the sarpagine skeleton. nih.gov

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are valuable tools for understanding the SAR of complex molecules like sarpagine alkaloids. nih.govfiveable.me These approaches can help to identify the key structural features responsible for biological activity and to predict the activity of novel, untested compounds. nih.govmdpi.com

A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. fiveable.medovepress.com For a class of compounds like the sarpagine alkaloids, a pharmacophore model could be developed based on the structures of known active and inactive analogs. This model could then be used to virtually screen libraries of compounds to identify new potential leads. dovepress.com

3D-QSAR studies can provide a more quantitative understanding of SAR by correlating the 3D properties of a set of molecules with their biological activities. mdpi.com While specific QSAR models for de(hydroxymethyl)voachalotinol have not been reported, such studies on broader classes of indole alkaloids have been successful in identifying key physicochemical features correlated with their biological potency. mdpi.com These computational approaches offer a promising avenue for the rational design of new and more potent derivatives of de(hydroxymethyl)voachalotinol.

Research on Analogues and Semisynthetic Derivatives of De Hydroxymethyl Voachalotinol

Synthesis and Biological Evaluation of Structurally Related Analogues

There is no available research detailing the synthesis of compounds structurally analogous to De(hydroxymethyl)voachalotinol. Consequently, there are no reports on the biological evaluation of such analogues to draw upon.

Structure-Based Design Principles Applied to De(hydroxymethyl)voachalotinol Analogues

Information regarding the application of structure-based design principles to create analogues of De(hydroxymethyl)voachalotinol is not available. This methodology, which relies on the three-dimensional structure of a target, has not been documented in the context of this compound.

Exploration of Chemical Modifications for Enhanced Potency or Selectivity

There are no published studies that explore specific chemical modifications of De(hydroxymethyl)voachalotinol aimed at improving its potency or selectivity for any biological target.

High-Throughput Screening of De(hydroxymethyl)voachalotinol Derivative Libraries

No evidence of high-throughput screening of chemical libraries containing derivatives of De(hydroxymethyl)voachalotinol could be found. This indicates that large-scale screening efforts to identify active compounds from a diverse set of its derivatives have not been reported.

Advanced Analytical Methodologies for De Hydroxymethyl Voachalotinol Quantification and Detection

Chromatographic Quantification in Complex Biological and Plant Matrices

Chromatographic techniques are paramount for separating De(hydroxymethyl)voachalotinol from the myriad of other compounds present in crude plant extracts and biological samples. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) alkaloids. nih.govijrrjournal.com For De(hydroxymethyl)voachalotinol, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water (often with acidifiers like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govijrrjournal.com

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. Indole alkaloids, including De(hydroxymethyl)voachalotinol, possess a characteristic indole chromophore that absorbs UV radiation, typically around 280 nm. researchgate.netresearchgate.netnih.gov This allows for their detection and quantification. For enhanced sensitivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC-DAD Method Parameters for De(hydroxymethyl)voachalotinol Analysis (Note: The following data is illustrative to demonstrate a typical HPLC method, as specific validated data for this compound is not publicly available.)

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-60% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Hypothetical Retention Time | 8.5 min |

| Hypothetical LOD | 5 ng/mL |

| Hypothetical LOQ | 15 ng/mL |

LOD: Limit of Detection, LOQ: Limit of Quantitation. This table is for illustrative purposes.

Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput screening of plant extracts for De(hydroxymethyl)voachalotinol. nih.govnih.gov UPLC is almost always coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity, allowing for the quantification of trace amounts of the analyte in complex matrices. nih.govnih.govnih.gov

Table 2: Representative UPLC-MS/MS Parameters for Indole Alkaloid Analysis (Note: This data represents a typical method for related alkaloids and is for illustrative purposes, as specific data for De(hydroxymethyl)voachalotinol is not available.)

| Parameter | Value |

| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Hypothetical Precursor Ion (m/z) | 309.19 |

| Hypothetical Product Ion (m/z) | 144.10 |

| Hypothetical Limit of Detection | 0.5 ng/mL |

This table is for illustrative purposes.

Gas Chromatography (GC) is another powerful separation technique, though its application to non-volatile alkaloids like De(hydroxymethyl)voachalotinol typically requires derivatization to increase volatility. However, GC coupled with Mass Spectrometry (GC-MS) has been successfully used for the tentative identification of De(hydroxymethyl)voachalotinol (under its synonym affinisine) in crude plant extracts. oup.comnih.gov The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can serve as a fingerprint for identification when compared to a spectral library.

Table 3: General GC-MS Parameters for Indole Alkaloid Identification (Note: This data is generalized from typical methods for indole alkaloids.)

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 120 °C (4 min) to 280 °C at 3 °C/min |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Range (m/z) | 40-600 |

This table illustrates a typical GC-MS method.

Advanced Spectroscopic Detection Techniques

Spectroscopic techniques are used as standalone methods for quantification or, more commonly, as detectors following chromatographic separation.

UV-Visible (UV-Vis) spectrophotometry can be used for the direct quantification of De(hydroxymethyl)voachalotinol in purified samples or simple mixtures. nih.govshimadzu.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The indole nucleus of De(hydroxymethyl)voachalotinol gives rise to characteristic UV absorption maxima. shimadzu.comnih.govresearchgate.net For a pure sample, measuring the absorbance at the wavelength of maximum absorption (λmax) allows for the calculation of its concentration when the molar absorptivity is known.

Table 4: Hypothetical UV-Vis Spectral Data for De(hydroxymethyl)voachalotinol in Methanol (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

| λmax 1 | ~225 nm |

| λmax 2 | ~280 nm |

| Shoulder | ~290 nm |

This table is for illustrative purposes.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures, such as those containing De(hydroxymethyl)voachalotinol and related alkaloids. researchgate.net These approaches provide both high-resolution separation and specific identification of individual components.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of trace levels of alkaloids and the identification of their metabolites. nih.gov The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for analyzing complex biological matrices.

The methodology typically involves optimizing the chromatographic conditions to achieve good separation of the target analyte from other compounds in the sample. This is followed by the optimization of mass spectrometry parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), to ensure sensitive and specific detection. spectroscopyonline.com For voacanga alkaloids, reversed-phase chromatography is often employed, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency. mdpi.com

Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode due to the basic nature of the alkaloid nitrogen atoms. researchgate.net In tandem mass spectrometry, the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and characteristic product ions are monitored in the third quadrupole. This high specificity allows for accurate quantification even in the presence of co-eluting interfering substances.

The identification of metabolites of De(hydroxymethyl)voachalotinol would follow a similar approach. After administration, biological samples (e.g., plasma, urine, tissue homogenates) would be analyzed by LC-MS/MS. Metabolites are often identified by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation) from the parent drug. The fragmentation pattern of a suspected metabolite is then compared to that of the parent compound to confirm the structural relationship.

Below is a representative table of LC-MS/MS parameters that could be applied for the analysis of De(hydroxymethyl)voachalotinol and its potential primary metabolite.

Table 1: Illustrative LC-MS/MS Parameters for De(hydroxymethyl)voachalotinol Analysis Note: The following data is representative for voacanga alkaloids and serves as an example.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| De(hydroxymethyl)voachalotinol | [Calculated M+H]⁺ | [Fragment 1]⁺ | 25 | 8.2 |

| De(hydroxymethyl)voachalotinol | [Calculated M+H]⁺ | [Fragment 2]⁺ | 35 | 8.2 |

| Hydroxylated Metabolite | [Calculated M+16+H]⁺ | [Fragment 1]⁺ | 25 | 7.5 |

| Internal Standard (e.g., Voacangine) | 369.2 | 136.1 | 30 | 9.1 |

GC-MS for Component Elucidation

Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique for the analysis of volatile and thermally stable compounds. nih.gov For many alkaloids, including those of the voacanga class, GC-MS can provide complementary information to LC-MS, particularly for structural elucidation due to the detailed fragmentation patterns generated by electron ionization (EI). wiley.com

For GC-MS analysis, derivatization may sometimes be necessary to increase the volatility and thermal stability of the analytes, although many alkaloids can be analyzed directly. nih.gov The sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to spectral libraries or through detailed interpretation. nih.gov

The following table provides an example of the kind of data that would be generated in a GC-MS analysis of De(hydroxymethyl)voachalotinol.

Table 2: Representative GC-MS Data for De(hydroxymethyl)voachalotinol Elucidation Note: This data is hypothetical and for illustrative purposes.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| De(hydroxymethyl)voachalotinol | 15.4 | [Calculated M]⁺ | [Fragment A], [Fragment B], [Fragment C] |

| Voachalotine (B1684030) (for comparison) | 16.1 | 354 | 323, 281, 130 |

Development of Immunological Assays and Biosensors for Specific Detection

While chromatographic techniques are highly accurate and sensitive, they can be time-consuming and require sophisticated instrumentation. For rapid screening and high-throughput analysis, immunological assays and biosensors offer promising alternatives.

Immunological Assays

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. researchgate.net The development of an immunoassay for De(hydroxymethyl)voachalotinol would first require the production of antibodies that specifically recognize the molecule. rockland.com This is typically achieved by conjugating the hapten (the small molecule of interest) to a larger carrier protein to make it immunogenic. nih.gov

Once specific antibodies are generated, a competitive ELISA can be developed. In this format, the wells of a microtiter plate are coated with a conjugate of De(hydroxymethyl)voachalotinol. The sample to be tested is mixed with a known amount of the specific antibody and added to the well. The De(hydroxymethyl)voachalotinol in the sample competes with the coated conjugate for binding to the antibody. After a washing step, a secondary antibody linked to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of De(hydroxymethyl)voachalotinol in the sample. The primary advantages of immunoassays are their high specificity, sensitivity, and suitability for high-throughput screening. researchgate.net

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. mdpi.com For the detection of De(hydroxymethyl)voachalotinol, a biosensor could be developed using specific antibodies, enzymes, or aptamers as the biological recognition element.

For example, an electrochemical biosensor could be constructed by immobilizing antibodies specific to De(hydroxymethyl)voachalotinol on the surface of an electrode. When the biosensor is exposed to a sample containing the target compound, the binding event would cause a change in the electrical properties of the electrode surface (e.g., impedance, capacitance, or current), which can be measured and correlated to the analyte concentration.

Another approach could be the use of aptamers, which are single-stranded DNA or RNA molecules that can be selected to bind to a specific target with high affinity and specificity. An aptamer-based biosensor could offer advantages in terms of stability and ease of synthesis compared to antibody-based sensors. The development of such biosensors would enable rapid, portable, and potentially real-time monitoring of De(hydroxymethyl)voachalotinol in various samples. kyushu-u.ac.jp

Theoretical and Computational Chemistry Studies of De Hydroxymethyl Voachalotinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of De(hydroxymethyl)voachalotinol. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy. nih.govnih.gov These calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. chemmethod.com For De(hydroxymethyl)voachalotinol, DFT calculations could predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the indole (B1671886) nitrogen and the hydroxyl group are expected to be key sites of reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visually represents the charge distribution and can help predict how the molecule might interact with other molecules, including biological targets. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate hyperconjugative interactions and charge delocalization, providing a deeper understanding of the molecule's stability. nih.gov

Table 1: Hypothetical Electronic Properties of De(hydroxymethyl)voachalotinol Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment suggests the molecule is polar and will interact with polar solvents and biological targets. |

Conformational Analysis and Molecular Dynamics Simulations of De(hydroxymethyl)voachalotinol

The three-dimensional structure of De(hydroxymethyl)voachalotinol is not static; it can adopt various conformations due to the flexibility of its ring systems. Conformational analysis is therefore crucial to identify the most stable, low-energy arrangements of the molecule. researchgate.netfiveable.me This process typically involves a systematic search of the molecule's potential energy surface.

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of De(hydroxymethyl)voachalotinol over time. nih.gov By simulating the motion of the atoms in the molecule, MD can provide insights into its flexibility, how different parts of the molecule move in relation to each other, and how it interacts with its environment, such as a solvent or a biological receptor. scienceopen.com These simulations can reveal, for example, the stability of intramolecular hydrogen bonds and the accessible range of conformations under physiological conditions. The complex, polycyclic nature of alkaloids like De(hydroxymethyl)voachalotinol makes their conformational landscape particularly interesting to explore. csbsju.edulibretexts.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules like De(hydroxymethyl)voachalotinol, which can aid in their experimental identification and characterization. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. mdpi.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can help confirm the molecule's structure. nih.govscience.gov Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for De(hydroxymethyl)voachalotinol

| Spectroscopic Technique | Predicted Data | Interpretation |

| 1H NMR | δ 7.0-7.5 ppm (indole protons) | Characteristic chemical shifts for the aromatic protons of the indole ring. |

| 13C NMR | δ 110-140 ppm (indole carbons) | Characteristic chemical shifts for the carbon atoms of the indole ring. |

| IR Spectroscopy | ν 3400 cm-1 (O-H stretch) | Indicates the presence of the hydroxyl group. |

| IR Spectroscopy | ν 3300 cm-1 (N-H stretch) | Indicates the presence of the indole N-H group. |

Molecular Modeling for Ligand-Target Interactions and Binding Affinity Predictions

To explore the potential biological activity of De(hydroxymethyl)voachalotinol, molecular modeling techniques are employed. Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. proquest.comnih.gov This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Chemogenomics and Network Pharmacology Applications for Target Identification

Chemogenomics and network pharmacology offer a systems-level approach to understanding the therapeutic potential of De(hydroxymethyl)voachalotinol. nih.govfrontiersin.org Instead of focusing on a single target, these methods aim to identify multiple potential targets and understand how they are interconnected within biological pathways. cancerbiomed.orgresearchgate.netresearchgate.net

Network pharmacology involves constructing networks that link the compound to its potential protein targets and then to relevant disease pathways. orientjchem.orgacs.org This can help to elucidate the potential mechanism of action of De(hydroxymethyl)voachalotinol and to identify its potential therapeutic applications. nih.gov For example, by analyzing the network, it might be possible to predict that De(hydroxymethyl)voachalotinol could modulate pathways involved in cancer or neurodegenerative diseases, which are common therapeutic areas for indole alkaloids. mdpi.com This approach provides a holistic view of the compound's potential biological effects and can guide the design of future experimental studies.

Concluding Remarks and Future Research Perspectives on De Hydroxymethyl Voachalotinol

Identification of Current Research Gaps and Challenges

The most significant research gap concerning De(hydroxymethyl)voachalotinol is the profound lack of specific data. Its existence is noted, but dedicated studies on its isolation, characterization, synthesis, and biological activity are not available in current literature. This overarching gap gives rise to several specific challenges:

Isolation and Characterization: The natural abundance of De(hydroxymethyl)voachalotinol is likely extremely low, complicating its isolation from plant sources, such as species of the Voacanga genus. Differentiating it from a complex mixture of structurally similar alkaloids requires advanced separation and analytical techniques.

Complex Synthesis: The voachalotine (B1684030) alkaloid family is characterized by a highly intricate and sterically congested polycyclic framework. The total synthesis of related compounds, such as (–)-voacinol, is a formidable challenge that requires multi-step, stereocontrolled strategies. mit.edumit.edu The addition of a hydroxymethyl group introduces further complexity for synthetic chemists.

Undefined Biological Role: The pharmacological profile of De(hydroxymethyl)voachalotinol is entirely unknown. Without a supply of the pure compound, screening for biological activity and identifying potential therapeutic applications is impossible.

Lack of Biosynthetic Knowledge: The enzymatic pathways that lead to the creation of voachalotine alkaloids in nature are not fully elucidated. nih.govrsc.org Understanding how the plant synthesizes this complex scaffold and performs the specific hydroxymethylation is crucial for future biosynthetic production methods.

| Research Area | Identified Gaps and Challenges |

| Natural Occurrence | Low natural abundance; difficulty in isolation and purification from complex alkaloid mixtures. |

| Chemical Synthesis | Highly complex, polycyclic structure; lack of established stereocontrolled synthetic routes. |

| Pharmacology | No data on biological activity, mechanism of action, or potential therapeutic targets. |

| Biosynthesis | Unknown enzymatic pathways for the core structure and specific functional group modifications. |

Emerging Technologies and Methodologies for Future Investigations

Overcoming the challenges associated with De(hydroxymethyl)voachalotinol requires the integration of cutting-edge technologies that are revolutionizing natural product research. nih.gov

Advanced Analytical Techniques: Modern methods such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) can enhance the efficiency of isolating low-abundance alkaloids. researchgate.netajgreenchem.comresearchgate.net For structural elucidation, techniques like 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable.

Artificial Intelligence (AI) in Drug Discovery: AI and machine learning algorithms can be employed to predict the potential biological targets of De(hydroxymethyl)voachalotinol based on its structure and comparison with known alkaloids. nih.gov This in silico approach can help prioritize experimental screening efforts.

Cryogenic Electron Microscopy (Cryo-EM): Should a protein target be identified, Cryo-EM could be instrumental in determining the high-resolution structure of the alkaloid-protein complex, revealing the precise mechanism of action.

Genomic and Transcriptomic Analysis: Advances in genetic sequencing and bioinformatics can help identify the genes and enzymes involved in the alkaloid's biosynthesis within the source plant. nih.govresearchgate.net This opens the door to metabolic engineering.

Prospects for Advanced Synthetic and Biosynthetic Research

The scarcity of De(hydroxymethyl)voachalotinol necessitates the development of both chemical and biological production methods.

Total Synthesis: Future synthetic efforts will likely build upon strategies developed for other complex Aspidosperma alkaloids. mit.edumit.edunih.gov Key goals will be to design a convergent and scalable route that allows for the late-stage introduction of the hydroxymethyl group, enabling the creation of analogues for structure-activity relationship (SAR) studies.

Biosynthetic Engineering: Once the biosynthetic pathway is identified, heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli could offer a sustainable and scalable production platform. This approach has been met with success for other complex natural products and avoids the reliance on harvesting rare plant sources. researchgate.net

Chemoenzymatic Synthesis: A hybrid approach combining traditional organic synthesis with enzymatic reactions could provide a powerful strategy. mit.edu Specific enzymes could be used to perform challenging stereoselective transformations that are difficult to achieve with conventional chemical reagents, potentially shortening synthetic routes and improving yields.

| Production Strategy | Future Prospects and Goals | Key Technologies |

| Total Chemical Synthesis | Develop convergent, stereocontrolled, and scalable synthetic routes. Enable analogue synthesis for SAR studies. | Advanced synthetic methodologies, asymmetric catalysis. |

| Biosynthetic Engineering | Reconstruct the biosynthetic pathway in a microbial host for sustainable production. | Genomics, transcriptomics, synthetic biology. |

| Chemoenzymatic Synthesis | Utilize isolated enzymes to perform difficult stereoselective steps in a synthetic sequence. | Biocatalysis, protein engineering. |

Directions for Further Mechanistic Elucidation and Biological Target Discovery

A primary goal of future research will be to understand how De(hydroxymethyl)voachalotinol interacts with biological systems.

Target Identification Strategies: Modern chemical biology offers powerful tools for discovering the molecular targets of natural products. nih.gov Label-free methods like the Cellular Thermal Shift Assay (CETSA) can identify protein targets by observing changes in their thermal stability upon ligand binding. nih.gov Alternatively, a synthetic probe based on the De(hydroxymethyl)voachalotinol scaffold could be created to "fish" for its binding partners in cell lysates. nih.gov

Phenotypic Screening: An initial broad screening of the compound against a diverse panel of human cancer cell lines, bacteria, fungi, and viruses could quickly reveal potential therapeutic areas. Hits from these screens would then be prioritized for detailed mechanistic studies.

In Silico Docking and Molecular Modeling: Once a protein target is identified, computational docking studies can predict the binding mode of De(hydroxymethyl)voachalotinol. This information is invaluable for understanding the key molecular interactions and for guiding the design of more potent and selective derivatives.

Comparative Analysis: The biological activities of De(hydroxymethyl)voachalotinol should be compared with those of its close structural relatives, such as voachalotinol and other Aspidosperma alkaloids. This could reveal unique pharmacological properties conferred by the de(hydroxymethyl) modification and provide insights into the structure-activity relationships within this alkaloid family. nih.govnih.gov

Unraveling the chemical and biological properties of De(hydroxymethyl)voachalotinol will require a multidisciplinary approach that combines natural product chemistry, advanced synthesis, molecular biology, and computational science. The path forward is challenging, but the potential to discover a novel chemical probe or a new therapeutic lead makes it a worthy endeavor.

Q & A

Q. Table 1. Key Analytical Techniques for De(hydroxymethyl)voachalotinol

| Technique | Application | Reference |

|---|---|---|

| NMR | Stereochemical resolution | |

| LC-MS/MS | Quantification in biological matrices | |

| X-ray diffraction | Absolute configuration determination |

Q. Table 2. Common Pitfalls in Synthesis and Mitigation Strategies

| Pitfall | Solution | Reference |

|---|---|---|

| Byproduct formation | Use HOBt/DCC coupling agents | |

| Low resin functionalization | Optimize Boc-amino acid esterification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.